molecular formula C8H10N2O2 B1307918 N-Hydroxy-2-methoxy-benzamidine

N-Hydroxy-2-methoxy-benzamidine

Cat. No.: B1307918
M. Wt: 166.18 g/mol
InChI Key: NFAJEYBUPFIZNQ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methoxy-benzamidine (C₈H₁₀N₂O₂) is a hydroxyamidine derivative featuring a methoxy (-OCH₃) substituent at the 2-position of the benzene ring and a hydroxylamine (-NHOH) group attached to the amidine moiety. Key properties inferred from analogs include a molar mass of ~166.18 g/mol (adjusted for methoxy substitution) and a melting point range analogous to its methyl-substituted counterpart (144–148°C, modified by polar methoxy effects) .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N'-hydroxy-2-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

NFAJEYBUPFIZNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1 summarizes critical differences between N-Hydroxy-2-methoxy-benzamidine and its analogs.

Compound Molecular Formula Substituents Functional Groups Key Applications References
This compound C₈H₁₀N₂O₂ 2-OCH₃ Hydroxyamidine, Methoxy Catalysis, drug intermediates (hypothetical) (adapted)
N-Hydroxy-2-methylbenzamidine C₈H₁₀N₂O 2-CH₃ Hydroxyamidine Synthetic intermediates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-CH₃, 2-hydroxy-1,1-dimethylethyl Amide, Hydroxyl Metal-catalyzed C–H functionalization
N-Hydroxybenzimidazole (NHBI) derivatives Varies Aromatic, 2-position Benzimidazole, N-oxyl radical Radical-mediated catalysis
N-Benzoyl-2-hydroxybenzamides C₁₄H₁₁NO₃ 2-OH, benzoyl Hydroxybenzamide, Benzoyl Structure-activity relationship studies
Key Observations:
  • This could influence coordination with metal catalysts or solubility .
  • Functional Group Utility : Unlike the amide group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (a strong N,O-bidentate ligand for metals), the hydroxyamidine group may act as a weaker chelator but offers redox-active properties .

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